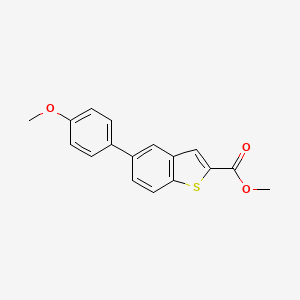

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate involves various chemical reactions to introduce specific functional groups and structural motifs. For instance, the synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, which share a similar methoxyphenyl moiety, was achieved through a series of reactions confirmed by FTIR, (1)H NMR, and mass spectroscopy . Another relevant synthesis is the creation of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one, which serves as a synthon for the construction of heterocycles, potentially including benzothiophene derivatives . These synthetic

科学的研究の応用

-

Synthesis and Structure Determination of 1- (4-Methoxyphenyl)-5-methyl-N’- (2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

- Application Summary : This compound was synthesized as part of a study on heterocycles containing nitrogen, which are versatile in synthetic chemistry and have a wide range of prospective medicinal applications .

- Method of Application : The reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions produced the compound .

- Results : The structure of the compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .

-

Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15

- Application Summary : Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles were studied for their inhibitory effects on the linoleate oxygenase activity of ALOX15, a lipid peroxidizing enzyme .

- Method of Application : In silico docking studies and molecular dynamics simulations were used to define a common pharmacophore, which is critical for this allosteric inhibition .

- Results : Substituted imidazoles induced weaker inhibitory effects when compared with the indole derivatives .

- (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trimethylphenyl)hydrazono)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

- Application Summary : This compound is related to a family of compounds that have been studied for their structural properties .

- Method of Application : The synthesis of this compound involves complex organic reactions, including the formation of a triazole ring .

- Results : The structure of the compound was determined using techniques such as NMR spectroscopy .

- (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trimethylphenyl)hydrazono)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

- Application Summary : This compound is related to a family of compounds that have been studied for their structural properties .

- Method of Application : The synthesis of this compound involves complex organic reactions, including the formation of a triazole ring .

- Results : The structure of the compound was determined using techniques such as NMR spectroscopy .

特性

IUPAC Name |

methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3S/c1-19-14-6-3-11(4-7-14)12-5-8-15-13(9-12)10-16(21-15)17(18)20-2/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSXDHGGAXYIHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594748 |

Source

|

| Record name | Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate | |

CAS RN |

924869-09-0 |

Source

|

| Record name | Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Morpholino-5-(trifluoromethyl)phenyl]methanol](/img/structure/B1320497.png)

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B1320499.png)

![[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B1320501.png)

![4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide](/img/structure/B1320503.png)

![4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1320514.png)